
Sodium;sulfane;dodecaborate
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Overview
Description
Sodium sulfane dodecaborate (Na₂[₁₀B₁₂H₁₁SH]), also known as sodium mercaptoundecahydro-closo-dodecaborate (BSH), is a boron-rich cluster compound comprising a dodecaborate anion ([B₁₂H₁₂]²⁻) with a sulfane sulfur (mercapto, -SH) substituent. This compound is a key agent in boron neutron capture therapy (BNCT), a targeted radiotherapy for cancers like glioblastoma and head/neck squamous cell carcinoma . BSH delivers high boron-10 content (10B) to tumors, enabling localized neutron-induced α-particle radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfane dodecaborate typically involves the reaction of sodium borohydride with boron trifluoride etherate. The process can be summarized in two main steps:
Formation of Triborate Anion: [ 5 \text{NaBH}_4 + \text{BF}_3 \rightarrow 2 \text{NaB}_3\text{H}_8 + 3 \text{NaF} + 2 \text{H}_2 ]
Pyrolysis of Triborate: The triborate anion is then subjected to pyrolysis to yield the twelve-boron cluster as the sodium salt.
Industrial Production Methods: Industrial production of sodium sulfane dodecaborate involves heating a composite formed by introducing triethylammonium salt into the silicate matrix of sodium liquid glass at 200°C. This method results in the formation of nanoscale crystals of sodium sulfane dodecaborate on the surface of the silicate matrix .
Chemical Reactions Analysis
Types of Reactions: Sodium sulfane dodecaborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher boron clusters.
Reduction: It can be reduced to form lower boron clusters.
Substitution: The hydrogen atoms in the compound can be replaced by halogens or other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for hydroxylation reactions.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogen gases under controlled conditions.
Major Products:
Oxidation Products: Higher boron clusters such as [B24H23]3−.
Reduction Products: Lower boron clusters.
Substitution Products: Halogenated derivatives of the compound.
Scientific Research Applications
Sodium sulfane dodecaborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heat-resistant inorganic polymers and neutron-absorbing materials.
Medicine: Its derivatives are being studied for their therapeutic properties in various medical applications.
Industry: The compound is used in the production of nanomaterials and nanocomposites with unique properties.
Mechanism of Action
The mechanism of action of sodium sulfane dodecaborate involves its interaction with molecular targets and pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells while sparing the surrounding healthy tissue .
Comparison with Similar Compounds
Sodium Sulfane Dodecaborate vs. L-para-Boronophenylalanine (BPA)
Property | Sodium Sulfane Dodecaborate (BSH) | L-para-Boronophenylalanine (BPA) |
---|---|---|
Structure | Dodecaborate cluster with -SH group | Phenylalanine derivative with 10B |
Boron Content | 12 boron atoms per molecule | 1 boron atom per molecule |
Tumor Uptake | Moderate; relies on passive diffusion | High; exploits amino acid transporters |
Clinical Use | Phase I trials for glioblastoma/SCCHN | Widely used in melanoma/glioblastoma |
Biodistribution | Limited penetration due to charge | Enhanced tumor selectivity |
Key Advantage | High boron density per molecule | Efficient cellular uptake |
BSH’s dodecaborate cluster offers superior boron content, but its anionic charge limits tumor penetration compared to BPA’s neutral, transporter-mediated uptake .
Sodium Sulfane Dodecaborate vs. Carboranes
Property | Sodium Sulfane Dodecaborate (BSH) | Carboranes (e.g., C₂B₁₀H₁₂) |
---|---|---|
Charge | Anionic (²⁻) | Neutral or weakly anionic |
Solubility | High in aqueous media | Low; requires functionalization |
Boron Content | 12 boron atoms | 10 boron atoms |
Cellular Uptake | Moderate | Higher (neutral analogs penetrate better) |
Applications | BNCT, cyclodextrin host-guest systems | BNCT, drug delivery, materials science |
BSH’s charge facilitates solubility but reduces cellular uptake compared to neutral carboranes. Carboranes’ versatility in drug conjugation (e.g., sugar-carborane hybrids) enhances targeting, though BSH remains clinically favored for its established safety profile .
Sodium Sulfane Dodecaborate vs. Other Dodecaborate Derivatives
BSH is compared to halogen/pseudohalogen-substituted dodecaborates (e.g., [B₁₂H₁₁I]²⁻, [B₁₂H₁₁NCO]²⁻):
Property | BSH | Halogenated Dodecaborates |
---|---|---|
Functional Group | -SH | -X (X = I, Br, NCO, etc.) |
¹¹B NMR Shift | B-S bond: −10 ppm (heteroatom B) | B-O bonds: +5–15 ppm; B-N: −10 ppm |
Reactivity | S-sulfhydration with proteins | Halogen-specific cross-coupling |
Applications | BNCT, sulfur biochemistry | Catalysis, materials synthesis |
BSH’s sulfane sulfur enables unique biochemical interactions (e.g., persulfide formation), while halogenated derivatives are leveraged in Pd-catalyzed reactions for tailored materials .
Sodium Sulfane Dodecaborate vs. Sulfane Sulfur Compounds
BSH’s -SH group links it to sulfane sulfur compounds like glutathione persulfide (GSSH) and thiosulfate (S₂O₃²⁻):
Property | BSH | Biological Sulfane Sulfur Compounds |
---|---|---|
Sulfur Reactivity | Labile sulfane sulfur transfer | Regulatory S-sulfhydration of proteins |
Role in Cancer | BNCT agent (radiation sensitizer) | Antiproliferative via ROS/RSS modulation |
Detection | Prompt gamma spectroscopy (10B) | Cyanide-lyase assays, Fe³⁺-thiocyanate |
BSH’s sulfane sulfur may synergize with endogenous sulfur pools, but its primary role in BNCT is distinct from the antioxidant/pro-apoptotic effects of garlic-derived polysulfides .
Research Findings and Data Tables
Table 1. ¹¹B NMR Shifts of Dodecaborate Derivatives
Compound | Substituent | ¹¹B NMR Shift (ppm) | Reference |
---|---|---|---|
[B₁₂H₁₂]²⁻ | None | −15 to +5 (core) | |
[B₁₂H₁₁SH]²⁻ (BSH) | -SH | −10 (heteroatom B) | |
[B₁₂H₁₁NCO]²⁻ | -NCO | −10 (heteroatom B) | |
[B₁₂H₁₁I]²⁻ | -I | +5 (B-I) |
Table 2. Tumor Boron Concentration in Clinical Trials
Compound | Tumor Boron (µg/g) | Normal Tissue (µg/g) | Study |
---|---|---|---|
BSH | 15–30 | 5–10 | EORTC 11001 |
BPA | 35–50 | 10–15 | EORTC 11001 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium dodecahydrododecaborate derivatives, and how do reaction conditions impact purity?
Sodium dodecaborate derivatives (e.g., Na₂B₁₂X₁₂, X = Cl, Br, I) are synthesized via halogenation of Na₂B₁₂H₁₂. Key steps include:
- Halogenation : Na₂B₁₂H₁₂ is oxidized with chlorine gas (generated in situ from HCl and Ca(OCl)₂) to form Na₂B₁₂Cl₁₂. Similar methods apply for Br/I derivatives .
- Purification : Triethylammonium salts of B₁₂X₁₂ are precipitated via cation exchange (water-insoluble), then converted to Na⁺ salts for solubility .
- Controlled Conditions : Temperature and reagent stoichiometry are critical to minimize side reactions (e.g., over-halogenation) .
Q. How is the icosahedral structure of the dodecaborate anion confirmed experimentally?
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the icosahedral geometry of B₁₂X₁₂²⁻ clusters (e.g., in host-guest complexes with cucurbit[n]urils) .
- Infrared (IR) Spectroscopy : Distinct B-X stretching frequencies (e.g., B-Cl at ~700 cm⁻¹) validate halogen substitution .
- Theoretical Calculations : Density functional theory (DFT) corroborates electronic and geometric structures .
Q. What factors contribute to the hydrolytic stability of sodium dodecaborate salts in aqueous solutions?
- Inertness of Boron Cage : The closed icosahedral structure resists hydrolysis due to strong B-B and B-X bonding .
- Counterion Effects : Sodium ions enhance solubility without destabilizing the anion, unlike larger cations (e.g., triethylammonium) .
- pH Control : Neutral to slightly basic conditions prevent proton-induced degradation .
Q. How can researchers distinguish between inclusion and exclusion complexes involving dodecaborate clusters?
- ¹H NMR Spectroscopy : Shifts in host macrocycle signals (e.g., cucurbiturils) indicate surface interactions (exclusion) rather than encapsulation .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics; exclusion complexes often show entropy-driven processes due to chaotropic effects .
Q. What spectroscopic techniques are optimal for characterizing dodecaborate redox behavior?
- Cyclic Voltammetry (CV) : Reveals reversible redox couples (e.g., [B₁₂(OR)₁₂]⁰/¹⁻/²⁻) .
- Pulsed EPR : Electron Nuclear Double Resonance (ENDOR) maps hyperfine interactions to elucidate frontier orbitals in open-shell clusters .
Advanced Research Questions
Q. How does the chaotropic effect influence dodecaborate interactions with biomacromolecules in drug delivery?
- Mechanism : Chaotropic B₁₂X₁₂²⁻ anions disrupt water networks, enabling adhesion to hydrophobic protein surfaces via enthalpically favorable desolvation .
- Applications : Enhanced cellular uptake of boron-rich clusters in neutron capture therapy (NCT) relies on this effect .
- Validation : Competitive binding assays with serum proteins (e.g., albumin) quantify affinity .
Q. What methodologies resolve contradictions in dodecaborate electrochemical data across studies?
- Standardized Conditions : Use non-coordinating solvents (e.g., acetonitrile) and supporting electrolytes (e.g., TBAPF₆) to minimize side reactions .
- In situ Spectroelectrochemistry : Correlates redox states with UV-vis/NIR absorption changes (e.g., super-oxidized [B₁₂(OR)₁₂]⁺ species) .
- Reproducibility Checks : Compare results across inert atmospheres (Ar/glovebox) to rule out O₂/H₂O interference .
Q. How can dodecaborate clusters be functionalized for photoluminescent materials?
- Polyhydroboration : Catalyst-free reactions with arenes yield aryl-substituted clusters. Conjugation between π-systems and the boron core enhances photoluminescence .
- Spectroscopic Tuning : Stokes shifts and molar absorptivity depend on substituent electron-withdrawing/donating properties .
- Validation : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .
Q. What experimental strategies optimize dodecaborate-based electrolytes for solid-state batteries?
- Solvent-Free Synthesis : Mechanochemical methods (e.g., ball milling NaH and BCl₃) produce anhydrous M₂B₁₂H₁₂ (M = Li, Na, K) with high ionic conductivity .
- Impedance Spectroscopy : Measures ion mobility in pelletized samples .
- Stability Testing : Thermal gravimetric analysis (TGA) under argon assesses decomposition thresholds (>300°C) .
Q. How do halogen substituents (Cl, Br, I) alter the supramolecular chemistry of dodecaborate clusters?
- Polarizability Trends : Larger halogens (e.g., I) enhance chaotropy, strengthening host-guest interactions (e.g., with γ-cyclodextrins) .
- Crystallography : XRD reveals halogen-dependent packing motifs (e.g., Cs⁺ vs. Na⁺ salts) .
- Computational Modeling : Molecular dynamics simulations predict solvation effects and aggregation behavior .
Q. Data Contradiction Analysis
Example : Discrepancies in reported dodecaborate redox potentials may arise from:
- Electrolyte Variability : Coordinating solvents (e.g., THF) shift potentials vs. non-coordinating solvents .
- Reference Electrodes : Calibrate against ferrocene/ferrocenium in each solvent system .
- Cluster Functionalization : Electron-withdrawing groups (e.g., -OR) stabilize reduced states, altering reversibility .
Properties
Molecular Formula |
B12H2NaO36S-35 |
---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
sodium;sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.Na.H2S/c12*2-1(3)4;;/h;;;;;;;;;;;;;1H2/q12*-3;+1; |
InChI Key |
SQKZYZYXPXGHER-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].S |
Origin of Product |
United States |
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